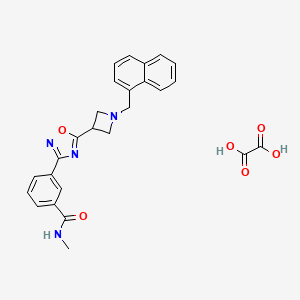
N-methyl-3-(5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-methyl-3-(5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide oxalate is a useful research compound. Its molecular formula is C26H24N4O6 and its molecular weight is 488.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-methyl-3-(5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide oxalate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H20N4O3
- Molecular Weight : 356.39 g/mol
- CAS Number : 1342032-79-4
The structure includes a naphthalene moiety linked to an azetidine ring, which is further substituted by an oxadiazole group. This structural complexity is believed to contribute to its diverse biological activities.
1. Anticancer Activity
Recent studies have evaluated the anticancer potential of various oxadiazole derivatives, including those similar to this compound. In particular:
- Cell Line Studies : The MTT assay was used to assess cytotoxicity against the MCF-7 breast cancer cell line. Compounds with similar structures exhibited significant cytotoxic effects at low micromolar concentrations (IC50 values ranging from 0.001 to 0.1 µM), indicating promising anticancer properties .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| D-1 | 7 | Moderate |
| D-6 | 6 | Strong |
| D-15 | 5 | Strong |
| D-16 | 4 | Strong |
These findings suggest that the presence of specific substituents on the oxadiazole ring can enhance anticancer efficacy.
2. Antimicrobial Activity
The antimicrobial properties of compounds containing the oxadiazole scaffold have also been investigated. For instance:
- In vitro Testing : Compounds were screened against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (e.g., Cl or NO2) at specific positions significantly increased antimicrobial activity .
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
The results indicate that modifications to the chemical structure can lead to enhanced antimicrobial effectiveness.
3. Antioxidant Activity
Antioxidant assays have shown that compounds similar to N-methyl derivatives exhibit significant free radical scavenging activity:
- DPPH Assay Results : The compound demonstrated notable antioxidant capacity with an IC50 value comparable to standard antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) |
|---|---|
| N-methyl derivative | 30 |
| Ascorbic Acid | 25 |
This suggests that the compound may protect cells from oxidative stress, contributing to its potential therapeutic applications.
Case Study 1: Anticancer Efficacy
In a controlled study involving a series of synthesized oxadiazole derivatives, researchers found that specific structural modifications led to enhanced anticancer activity against MCF-7 cells. The study highlighted the importance of substituent positioning and electronic effects on biological outcomes .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various derivatives against a panel of microbial strains revealed that compounds with naphthalene substitutions exhibited superior antibacterial properties compared to their unsubstituted counterparts. This underscores the significance of structural diversity in developing effective antimicrobial agents .
Eigenschaften
IUPAC Name |
N-methyl-3-[5-[1-(naphthalen-1-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2.C2H2O4/c1-25-23(29)18-9-5-8-17(12-18)22-26-24(30-27-22)20-14-28(15-20)13-19-10-4-7-16-6-2-3-11-21(16)19;3-1(4)2(5)6/h2-12,20H,13-15H2,1H3,(H,25,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYIVKYOTXTLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC4=CC=CC5=CC=CC=C54.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













